molecular formula C9H16N2O3 B7932197 (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid

(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid

Cat. No.: B7932197
M. Wt: 200.23 g/mol
InChI Key: WIMOTGCTFZPNQI-UHFFFAOYSA-N
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Description

(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid is an organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry. This compound features a piperazine ring substituted with an acetyl group and a methyl group, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through esterification or amidation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Piperazine derivatives with various functional groups.

Scientific Research Applications

(4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to desired pharmacological effects.

Comparison with Similar Compounds

    (4-Acetyl-piperazin-1-yl)-acetic acid: Lacks the methyl group, which may affect its pharmacological properties.

    (4-Methyl-piperazin-1-yl)-acetic acid: Lacks the acetyl group, potentially altering its chemical reactivity.

    (4-Acetyl-2-methyl-piperazin-1-yl)-propionic acid: Contains a propionic acid moiety instead of acetic acid, which may influence its biological activity.

Uniqueness: (4-Acetyl-2-methyl-piperazin-1-yl)-acetic acid is unique due to the presence of both acetyl and methyl groups on the piperazine ring, along with the acetic acid moiety. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-acetyl-2-methylpiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7-5-11(8(2)12)4-3-10(7)6-9(13)14/h7H,3-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMOTGCTFZPNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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